6-(Difluoromethyl)-5-iodopyridin-2-amine
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Overview
Description
6-(Difluoromethyl)-5-iodopyridin-2-amine is a compound of significant interest in the field of medicinal and agricultural chemistry. The presence of both difluoromethyl and iodine groups on the pyridine ring makes it a versatile intermediate for various chemical reactions and applications. The difluoromethyl group is known for its ability to enhance the biological activity, metabolic stability, and lipophilicity of compounds, making it a valuable moiety in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-5-iodopyridin-2-amine typically involves the introduction of the difluoromethyl group onto a pyridine ring followed by iodination. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents. This reaction is often catalyzed by transition metals like copper or silver under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps like halogenation, metal-catalyzed cross-coupling reactions, and purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a wide range of substituted pyridines, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Scientific Research Applications
6-(Difluoromethyl)-5-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological targets.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs for cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-iodopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoromethyl)-5-bromopyridin-2-amine
- 6-(Difluoromethyl)-5-chloropyridin-2-amine
- 6-(Difluoromethyl)-5-fluoropyridin-2-amine
Uniqueness
Compared to similar compounds, 6-(Difluoromethyl)-5-iodopyridin-2-amine is unique due to the presence of the iodine atom, which provides distinct reactivity and allows for specific types of chemical transformations. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to different biological and chemical properties, making this compound particularly valuable in certain applications .
Properties
Molecular Formula |
C6H5F2IN2 |
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Molecular Weight |
270.02 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-iodopyridin-2-amine |
InChI |
InChI=1S/C6H5F2IN2/c7-6(8)5-3(9)1-2-4(10)11-5/h1-2,6H,(H2,10,11) |
InChI Key |
VSCHYRGKHMQINK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1I)C(F)F)N |
Origin of Product |
United States |
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